Nornicotine, N-formyl

Catalog No.
S752433
CAS No.
3000-81-5
M.F
C10H12N2O
M. Wt
176.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nornicotine, N-formyl

CAS Number

3000-81-5

Product Name

Nornicotine, N-formyl

IUPAC Name

2-pyridin-3-ylpyrrolidine-1-carbaldehyde

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

InChI

InChI=1S/C10H12N2O/c13-8-12-6-2-4-10(12)9-3-1-5-11-7-9/h1,3,5,7-8,10H,2,4,6H2

InChI Key

GQLSEYOOXBRDFZ-UHFFFAOYSA-N

SMILES

C1CC(N(C1)C=O)C2=CN=CC=C2

Synonyms

N-Formyl-2-[3-Pyridyl]pyrrolidine; 2-(3-Pyridinyl)-1-pyrrolidinecarboxaldehyde;

Canonical SMILES

C1CC(N(C1)C=O)C2=CN=CC=C2

Nornicotine, N-formyl is a natural product found in Duboisia hopwoodii with data available.

N-formylnornicotine (CAS 3000-81-5) is a minor tobacco alkaloid and a stable oxidative metabolite of nornicotine. Structurally, it is an N-acyl derivative characterized by a formyl group that protects the reactive pyrrolidine nitrogen [1]. In commercial procurement, it is primarily sourced as a high-purity analytical reference standard for environmental monitoring, third-hand smoke (THS) quantification, and tobacco alkaloid metabolism studies. Its distinct chemical stability, low volatility, and resistance to environmental degradation make it a critical target for liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows analyzing complex matrices like municipal wastewater [2] and aged indoor surface films [3].

Substituting N-formylnornicotine with its parent alkaloid, nornicotine, or major biological metabolites like cotinine fundamentally compromises assay integrity. Nornicotine is chemically reactive at the secondary amine and readily undergoes nitrosation to form the highly carcinogenic N'-nitrosonornicotine (NNN), whereas the formylated nitrogen in N-formylnornicotine prevents this reaction, fundamentally altering its toxicological and environmental fate [1]. Furthermore, while cotinine is the gold-standard biomarker for biological nicotine exposure, it degrades rapidly in biological and wastewater treatment systems [2]. N-formylnornicotine's unique environmental persistence means it cannot be replaced by cotinine when tracking long-term anthropogenic contamination or aged third-hand smoke repositories, as utilizing generic substitutes will yield false-negative historical exposure data[3].

Wastewater Treatment Persistence vs. Cotinine

In municipal wastewater analysis, standard biomarkers fail to capture long-term environmental burden due to rapid degradation. LC-MS/MS analysis demonstrates that N-formylnornicotine persists through activated sludge treatment, maintaining concentrations of 0.02–0.15 μg/L in both untreated and treated wastewater. In stark contrast, the primary nicotine metabolites cotinine and 3'-hydroxycotinine undergo 90–99% elimination under the same conditions [1].

Evidence DimensionElimination efficiency during wastewater treatment
Target Compound Data~0% elimination (persists at 0.02–0.15 μg/L)
Comparator Or BaselineCotinine and 3'-hydroxycotinine: 90–99% elimination
Quantified Difference>90% difference in survival rate through activated sludge
ConditionsLC-MS/MS SRM analysis of untreated vs. treated municipal wastewater

Procurement of N-formylnornicotine is essential for establishing stable, long-term hydrophilic anthropogenic markers in environmental water monitoring where standard cotinine degrades.

Third-Hand Smoke (THS) Film Stability vs. Nicotine

When assessing aged third-hand smoke (THS) on indoor surfaces, parent nicotine is an unreliable marker due to its rapid oxidation. High-resolution mass spectrometry (HRMS) studies of THS films on glass and fabric surfaces reveal that N-formylnornicotine accumulates and maintains consistent relative signal levels over weeks of aging. Conversely, parent nicotine is promptly removed or oxidized into nicotine 1'-N-oxides and other derivatives within the first 100 hours of incubation [1].

Evidence DimensionTemporal stability in aged surface films
Target Compound DataMaintains consistent relative signal levels over 1 week+ of aging
Comparator Or BaselineNicotine: Rapidly oxidizes/depletes within ~100 hours
Quantified DifferenceN-formylnornicotine provides a stable historical marker, whereas nicotine signal is lost to oxidation
ConditionsHRMS analysis of THS films aged under whole sidestream cigarette smoke

N-formylnornicotine is required as a reliable analytical standard for quantifying aged indoor THS contamination, as parent nicotine fails to reflect historical exposure.

Matrix Effect and Ion Suppression in LC-MS/MS vs. 3'-Hydroxycotinine

Accurate quantification of tobacco alkaloids in complex matrices requires compound-specific internal standards due to highly variable ionization behaviors. In solid-phase extraction (SPE) of untreated wastewater, N-formylnornicotine exhibits approximately 62% relative ion suppression compared to its internal standard. In contrast, 3'-hydroxycotinine exhibits a severe matrix effect anomaly with ~136% relative ion suppression (signal enhancement), and cotinine shows ~90% [1]. This divergence prevents the use of a universal calibration curve for these structurally related alkaloids.

Evidence DimensionRelative ion suppression in SPE extracts
Target Compound Data~62% relative ion suppression
Comparator Or Baseline3'-hydroxycotinine: ~136% relative ion suppression
Quantified Difference74% absolute difference in matrix-induced ionization effects
ConditionsLC-MS/MS analysis of untreated wastewater following solid-phase extraction

The distinct ionization profile of N-formylnornicotine necessitates its specific procurement as a reference standard to ensure accurate quantification in complex environmental matrices.

Nitrosation Resistance and Metabolic Fate vs. Nornicotine

In tobacco biochemistry and toxicology, distinguishing between alkaloid metabolic pathways is critical. Nornicotine possesses a reactive secondary amine that readily undergoes nitrosation to form the Group 1 carcinogen N'-nitrosonornicotine (NNN). N-formylnornicotine, however, features a formylated pyrrolidine nitrogen that blocks direct nitrosation. Isotope tracking with[1'-(15)N]nornicotine confirms that N-formylnornicotine is a stable downstream metabolite rather than an intermediate, completely altering its toxicological profile compared to its parent compound [1].

Evidence DimensionSusceptibility to nitrosation
Target Compound DataProtected nitrogen, resists direct nitrosation to NNN
Comparator Or BaselineNornicotine: Reactive secondary amine, readily forms carcinogenic NNN
Quantified DifferenceBinary switch in carcinogenic precursor potential due to N-formylation
ConditionsMetabolic pathway analysis and toxicological assessment of tobacco alkaloids

Procuring N-formylnornicotine allows researchers to isolate formylation pathways from nitrosation pathways in toxicology without generating highly carcinogenic artifacts.

Environmental Wastewater Epidemiology

Utilizing N-formylnornicotine as a highly stable, hydrophilic chemical marker to track domestic wastewater burden in surface lakes and rivers, overcoming the rapid degradation limitations of standard biomarkers like cotinine [1].

Third-Hand Smoke (THS) Indoor Remediation Testing

Calibrating LC-MS/MS and autofluorescence assays to measure the long-term accumulation and off-gassing of tobacco alkaloids on household fabrics and glass surfaces, where parent nicotine has already degraded[2].

Tobacco Alkaloid Metabolism Profiling

Serving as a stable isotopic tracking reference standard in GC-MS and LC-MS/MS studies to map the enzymatic N-demethylation and subsequent formylation pathways of nicotine in plant cell cultures and human toxicology models [3].

XLogP3

0.7

Dates

Last modified: 09-14-2023

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